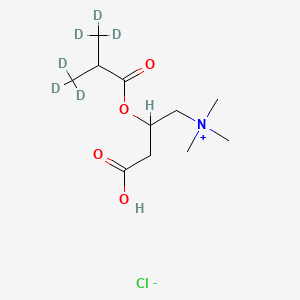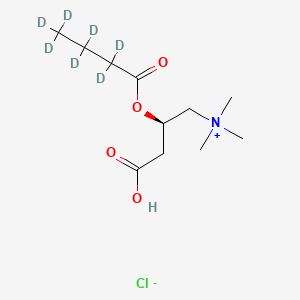
Butyryl-L-carnitine-d7 (chloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyryl-L-carnitine-d7 (chloride) is a deuterium-labeled derivative of Butyryl-L-carnitine chloride. Deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and metabolic studies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Butyryl-L-carnitine-d7 (chloride) typically involves the deuteration of Butyryl-L-carnitine chloride. This process can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. The specific reaction conditions and reagents used can vary, but common methods include the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen for deuterium .
Industrial Production Methods
Industrial production of Butyryl-L-carnitine-d7 (chloride) involves large-scale deuteration processes. These processes are optimized for efficiency and yield, often using specialized equipment and conditions to ensure the complete and uniform incorporation of deuterium atoms. The final product is then purified and characterized to confirm its chemical structure and isotopic composition .
化学反应分析
Types of Reactions
Butyryl-L-carnitine-d7 (chloride) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles and electrophiles: Such as halides, amines, and acids
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Butyryl-L-carnitine-d7 (chloride) may yield carboxylic acids, while reduction may produce alcohols .
科学研究应用
Butyryl-L-carnitine-d7 (chloride) has a wide range of scientific research applications, including:
Pharmacokinetics: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.
Metabolic Studies: Helps in understanding metabolic pathways and the role of carnitine in cellular energy production.
Clinical Diagnostics: Used in diagnostic assays to measure carnitine levels and identify metabolic disorders.
Drug Development: Assists in the development of new drugs by providing insights into drug metabolism and interactions.
作用机制
The mechanism of action of Butyryl-L-carnitine-d7 (chloride) involves its role as a substrate for carnitine transporters and enzymes. It is transported into cells via the carnitine transporter OCTN2 and the amino acid transporter ATB0+. Once inside the cell, it participates in the carnitine shuttle, facilitating the transport of fatty acids into mitochondria for β-oxidation and energy production .
相似化合物的比较
Similar Compounds
Butyryl-L-carnitine chloride: The non-deuterated form of Butyryl-L-carnitine-d7 (chloride).
Acetyl-L-carnitine: Another carnitine derivative with similar metabolic functions.
Propionyl-L-carnitine: A carnitine derivative involved in the metabolism of propionic acid
Uniqueness
Butyryl-L-carnitine-d7 (chloride) is unique due to its deuterium labeling, which provides distinct advantages in research applications. Deuterium labeling enhances the stability and traceability of the compound, making it an invaluable tool for studying metabolic pathways and drug interactions .
属性
分子式 |
C11H22ClNO4 |
|---|---|
分子量 |
274.79 g/mol |
IUPAC 名称 |
[(2R)-3-carboxy-2-(2,2,3,3,4,4,4-heptadeuteriobutanoyloxy)propyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C11H21NO4.ClH/c1-5-6-11(15)16-9(7-10(13)14)8-12(2,3)4;/h9H,5-8H2,1-4H3;1H/t9-;/m1./s1/i1D3,5D2,6D2; |
InChI 键 |
SRYJSBLNSDMCEA-DJGPSZSESA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] |
规范 SMILES |
CCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


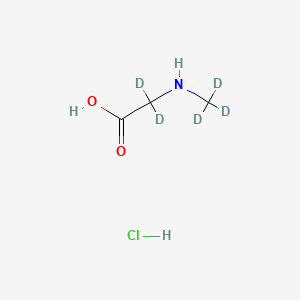
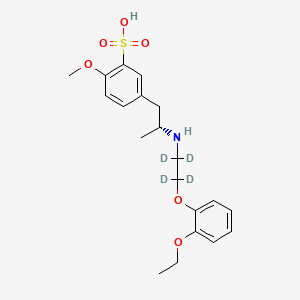
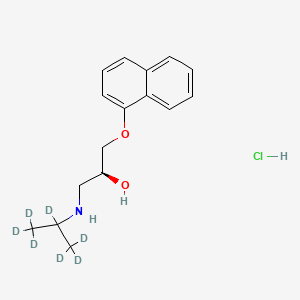


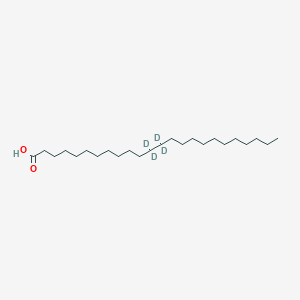


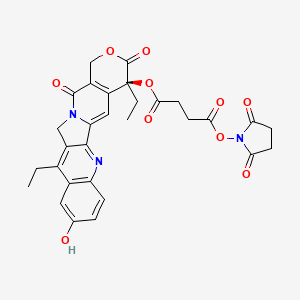
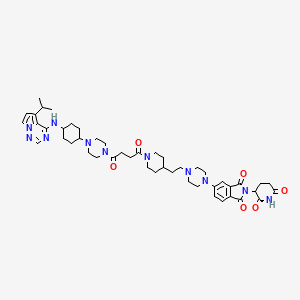
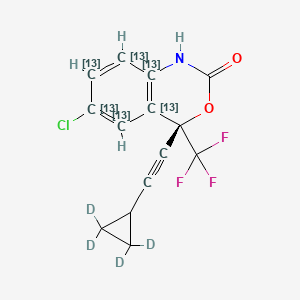
![6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[4-(hydroxymethyl)anilino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide;2,2,2-trifluoroacetic acid](/img/structure/B12418594.png)

